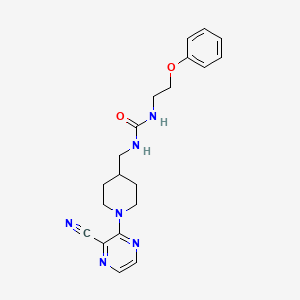

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Descripción

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a urea derivative featuring a piperidine core substituted with a 3-cyanopyrazine group and a phenoxyethyl side chain. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and modular synthesis, which facilitate optimization for target binding and pharmacokinetic properties.

Propiedades

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c21-14-18-19(23-9-8-22-18)26-11-6-16(7-12-26)15-25-20(27)24-10-13-28-17-4-2-1-3-5-17/h1-5,8-9,16H,6-7,10-13,15H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSWCZFEBLPYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Cyanopyrazine Moiety: Starting from pyrazine, a nitration reaction followed by reduction can introduce the cyano group.

Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The cyanopyrazine and piperidine intermediates can be coupled using a suitable linker, such as a methyl group.

Urea Formation: The final step involves the reaction of the intermediate with phenoxyethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.

Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Aplicaciones Científicas De Investigación

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea may have applications in:

Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

Biology: Study of its effects on biological systems, including potential therapeutic effects.

Materials Science: Use in the development of new materials with specific properties.

Industry: Applications in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Receptors: Interaction with specific receptors in biological systems.

Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound’s structure combines a piperidine scaffold with a urea linkage, similar to several sEH inhibitors and kinase modulators reported in the literature. Below is a detailed comparison with structurally related analogs:

Core Scaffold and Substituent Analysis

- Target Compound: Piperidine Substituent: 3-Cyanopyrazine at the 1-position and a methylene bridge to the urea moiety. Urea Side Chain: 2-Phenoxyethyl group.

- Analog 1: ACPU (1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea) Piperidine Substituent: Adamantyl (hydrophobic) and coumarin-acetyl (hydrogen-bond acceptor). Urea Side Chain: Adamantyl group. Comparison: ACPU’s adamantyl and coumarin groups enhance rigidity and hydrophobicity, likely improving membrane permeability but reducing solubility compared to the target compound’s cyanopyrazine-phenoxyethyl system .

- Analog 2: Compound 11 (1-(1-(3-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) Piperidine Substituent: 3-Methylbutanoyl (flexible acyl group). Urea Side Chain: 4-Trifluoromethylphenyl (electron-withdrawing). Comparison: The trifluoromethyl group in Compound 11 increases metabolic stability, whereas the target’s phenoxyethyl group may offer better conformational flexibility for target engagement .

- Analog 3: Compound 32 (1-(1-(butylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) Piperidine Substituent: Butylsulfonyl (polar, hydrogen-bond acceptor). Urea Side Chain: 4-Trifluoromethylphenyl.

Physicochemical Properties

Key Observations :

- The target compound’s molecular weight (413.45 g/mol) falls between Compound 11 (372.41 g/mol) and ACPU (476.57 g/mol), suggesting intermediate lipophilicity.

- The cyanopyrazine and phenoxyethyl groups likely confer moderate polarity, balancing solubility and membrane permeability.

Actividad Biológica

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a cyanopyrazine moiety, a piperidine ring, and a phenoxyethyl group, which contribute to its biological activity. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The compound's molecular formula is , and it has a molecular weight of approximately 349.4 g/mol. The structural representation includes:

| Component | Description |

|---|---|

| Cyanopyrazine | A heterocyclic ring that enhances bioactivity |

| Piperidine | A nitrogen-containing ring that offers stability and reactivity |

| Phenoxyethyl | A functional group that may influence receptor binding |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : It may interact with specific receptors in the body, potentially modulating physiological responses.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in various metabolic pathways, thus affecting cellular functions.

- Signal Transduction Modulation : It may alter signal transduction pathways, influencing cell communication and function.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea exhibit significant biological activities, including:

- Anticancer Activity : Related compounds have shown promise as inhibitors of checkpoint kinase 1 (Chk1), which plays a critical role in the cell cycle. For instance, studies on similar ureas indicated enzymatic activity with IC50 values less than 20 nM in various assays .

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in infectious disease treatment.

- Neuropharmacological Effects : Given the piperidine structure, the compound may have implications in treating neurological disorders by interacting with neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study focused on 3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors showed that modifications to the phenyl ring could enhance inhibitory effects, indicating the importance of structural variations in biological activity .

- Another research effort synthesized derivatives of substituted ureas, revealing their potential as anticancer agents through targeted enzyme inhibition.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(3-cyano...) | Piperidine core with cyano and fluorine substituents | Potential anticancer activity |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl and piperidine components | Inhibitor of soluble epoxide hydrolase |

| Thiourea derivatives | Similar urea structure with sulfur | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.